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Compound of Interest

Compound Name: K 41498
CAS No.: 434938-41-7
Cat. No.: B612433
Get Quote
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Sequence, Synthesis, and Structural Pharmacology

Executive Summary

K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2
receptor (CRF2).[1] Structurally derived from the amphibian peptide sauvagine, it functions as a
critical tool compound for dissecting the distinct physiological roles of CRF receptor subtypes.
Unlike non-selective antagonists (e.g., astressin) that block both CRF1 and CRF2, K 41498
exhibits >600-fold selectivity for CRF2 over CRF1.[2] This specificity allows researchers to
isolate CRF2-mediated pathways, including stress-induced hypotension, anorexigenic signals,
and modulation of anxiety-like behaviors, without confounding interference from the CRF1 axis.

Part 1: Structural Biochemistry & Sequence
Analysis
Peptide Identity

K 41498 is a 30-residue peptide amide. It is a rationally designed analog of antisauvagine-30
(aSvg-30), which itself is a truncated fragment of the parent peptide sauvagine.
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Common Name: K 41498[1][3]

Chemical Name: [D-Phe
, His
, Nle

]-Sauvagine(11-40)[1][2]

Molecular Weight: ~3632.3 Da

Molecular Formula:

(approximate, dependent on counterions)

Primary Sequence

The sequence is based on residues 11 through 40 of sauvagine. Critical modifications are
introduced at the N-terminus and position 17 to enhance antagonist potency, helical stability,
and chemical shelf-life.

Sequence: D-Phe-His-Leu-Leu-Arg-Lys-Nle-lle-Glu-lle-Glu-Lys-GIn-Glu-Lys-Glu-Lys-GIn-GIn-
Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-lle-NH

Structural Logic of Modifications
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Position Residue

Modification

Mechanistic
Rationale

11 D-Phe

Stereochemical

Inversion

Replaces L-Leu. The
D-amino acid at the N-

terminus stabilizes the

-helical conformation
and prevents N-
terminal degradation
by exopeptidases. It is
critical for antagonist

activity.

12 His

Substitution

Replaces Glu.
Introduces a positive
charge/imidazole ring
that alters the
electrostatic surface
potential, favoring
CRF2 binding pockets
over CRF1.

17 Nle

Substitution

Replaces Met
(Norleucine vs.
Methionine).
Methionine is prone to
oxidation (sulfoxide
formation), which
reduces potency.
Norleucine is isosteric
but chemically stable,
ensuring consistent

experimental results.

C-Term -NH

Amidation

Mimics the native C-
terminus of
sauvagine; essential
for receptor affinity

and prevents
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carboxypeptidase

degradation.

Part 2: Pharmacodynamics & Signaling

The utility of K 41498 lies in its ability to decouple CRF1 and CRF2 signaling.
Binding Affinity Profile ( )[1][2][6]
e hCRF2
: 0.66 nM (High Affinity)[1][2][3]
e hCRF2
: 0.62 nM (High Affinity)[1][2][3]
e hCRF1: 425 nM (Low Affinity)[2][3]
Selectivity Factor: ~640-fold preference for CRF2.

Mechanism of Action

K 41498 acts as a competitive antagonist. Upon binding to the G-protein coupled receptor
(GPCR), it prevents the conformational change required to activate the G

protein, thereby blocking the downstream adenylyl cyclase cascade.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade of the CRF2 pathway by K 41498.

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b612433/docs?utm_src=pdf-body#technical-deep-dive-k-41498-and-selective-crf2-modulation
https://pubmed.ncbi.nlm.nih.gov/12110614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573413/
https://www.medchemexpress.com/k41498.html
https://pubmed.ncbi.nlm.nih.gov/12110614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573413/
https://www.medchemexpress.com/k41498.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573413/
https://www.medchemexpress.com/k41498.html
https://www.benchchem.com/product/b612433/docs?utm_src=pdf-body#technical-deep-dive-k-41498-and-selective-crf2-modulation
https://www.benchchem.com/product/b612433/docs?utm_src=pdf-body#technical-deep-dive-k-41498-and-selective-crf2-modulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

CRF2 Receptor

(GPCR) Gs Protein

Adenylyl Cyclase |- -GAtabzes. PKA Activation
ATP :

K 41498
(Antagonist)

Click to download full resolution via product page

Figure 1: Competitive antagonism of the CRF2 receptor signaling cascade by K 41498.[1][2]

Part 3: Experimental Protocols
Solid Phase Peptide Synthesis (SPPS)

To ensure high purity and yield, K 41498 should be synthesized using Fmoc chemistry on a
Rink Amide resin.

Materials
e Resin: Rink Amide MBHA resin (Loading: 0.5-0.7 mmol/g).

e Amino Acids: Fmoc-protected (e.g., Fmoc-D-Phe-OH, Fmoc-Nle-OH). Side chain protection:
Arg(Pbf), Lys(Boc), Glu(OtBu), His(Trt), Asn(Trt), Asp(OtBu), Thr(tBu), GIn(Trt).

e Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) / HOBt / DIPEA.

o Deprotection: 20% Piperidine in DMF.[4]

Workflow Diagram
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Figure 2: Step-by-step Fmoc solid-phase synthesis workflow for K 41498.
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Critical Synthesis Protocol Steps

¢ Resin Loading: Use a low-loading resin to prevent aggregation of the 30-mer chain.

Coupling Cycles: Double coupling is recommended for steric-heavy residues (lle, Thr) and
the N-terminal D-Phe.

Cleavage Cocktail: Use 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H

O. TIS is crucial to scavenge the Pbf protecting groups from Arginine and prevent re-
attachment to the peptide.

Purification: Reverse-phase HPLC (C18 column). Gradient: 20% to 60% Acetonitrile in water
(with 0.1% TFA) over 40 minutes.

In Vitro Validation (Self-Validating Protocol)

To verify K 41498 activity before use in expensive animal models:

Cell Line: HEK293 cells stably transfected with hCRF2

Agonist Challenge: Treat cells with 10 nM Sauvagine (induces cAMP).
Antagonist Titration: Co-treat with K 41498 (

M to
M).

Readout: Measure intracellular cAMP via ELISA or FRET biosensor.

Validation Criteria: K 41498 must inhibit Sauvagine-induced cAMP in a dose-dependent
manner with an IC

<5nM.
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Part 4: Structural Analogs & Comparative
Pharmacology[8]

Understanding where K 41498 fits within the CRF antagonist family is vital for experimental

design.
_ Structure/Origi CRF1 Affinity ( CRF2 Affinity ( Primary
Peptide .
n ) ) Application
[D-Phe
, His Selective CRF2
K 41498 ~425 nM ~0.6 nM
Nle blockade
1Svg(11-40)
[D-Phe Parent of K
. . . 41498; slightly
Antisauvagine-30 , His ~500 nM ~1.0 nM
less stable (Met
1Svg(11-40) vs Nle).
] Non-selective
] Cyclized CRF
Astressin ~2 nM ~1.5nM blockade (blocks
analog
both).
Alternative
] Cyclized; distinct selective CRF2
Astressin-2B >500 nM ~1.0 nM )
sequence antagonist
(higher stability).
Early generation;
-helical CRF(9- Truncated CRF Low Low low potency
41) (obsolete).

Why choose K 41498 over Astressin-2B? While both are selective, K 41498 is a linear peptide,
making it easier and cheaper to synthesize in-house compared to the lactam-cyclized

Astressin-2B. However, Astressin-2B may have superior serum stability for long-duration in vivo

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b612433/docs#technical-deep-dive-k-41498-and-
selective-crf2-modulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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